Home > Products > Screening Compounds P71499 > Interferon eicosapeptide
Interferon eicosapeptide - 79113-16-9

Interferon eicosapeptide

Catalog Number: EVT-1788090
CAS Number: 79113-16-9
Molecular Formula: C95H163N31O29
Molecular Weight: 2203.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Interferon eicosapeptide is a compound derived from the interferon family, which consists of signaling proteins produced by host cells in response to viral infections and other pathogens. These proteins play a crucial role in the immune response by modulating the activity of various immune cells and enhancing the body’s antiviral defenses. Interferons are classified into three main types: Type I (including interferon-alpha and interferon-beta), Type II (interferon-gamma), and Type III (interferon-lambda) . The eicosapeptide form is characterized by its specific amino acid sequence and structure, which enhances its biological activity.

Source

Interferons are primarily produced by leukocytes and other immune cells upon recognition of viral components through pattern recognition receptors such as toll-like receptors . The eicosapeptide variant is synthesized through advanced biochemical techniques, often utilizing recombinant DNA technology to produce specific interferon proteins that can be further modified.

Classification

Interferons are classified based on their structure and function:

  • Type I Interferons: Includes interferon-alpha and interferon-beta, known for their antiviral properties.
  • Type II Interferon: Interferon-gamma, which plays a role in immune regulation.
  • Type III Interferons: Interferon-lambda, which has a role similar to Type I but acts on different cell types.
Synthesis Analysis

Methods

The synthesis of interferon eicosapeptide typically involves recombinant expression systems, such as Escherichia coli, followed by chemical modifications to achieve the desired glycosylation patterns. Recent advancements have focused on optimizing semisynthetic methods that allow for the production of homogeneous glycoproteins .

Technical Details

Key steps in the synthesis include:

  • Thioesterification: This process involves creating peptide thioesters that serve as intermediates for native chemical ligation.
  • Hydrazinolysis and Acidic Thiolysis: These reactions are employed to modify cysteine residues at specific positions within the peptide chain.
  • Liquid Phase Glycopeptide Coupling: This optimized method increases yield while reducing the amount of precious oligosaccharides required .
Molecular Structure Analysis

Structure

The molecular structure of interferon eicosapeptide consists of a polypeptide chain with specific amino acid sequences that determine its biological activity. The presence of glycosylation sites is crucial for its stability and function.

Data

Detailed structural data can be obtained from crystallographic studies or nuclear magnetic resonance spectroscopy, revealing the three-dimensional conformation that is essential for its interaction with receptors on target cells.

Chemical Reactions Analysis

Reactions

Interferon eicosapeptide undergoes various chemical reactions during its synthesis and modification:

Technical Details

These reactions require precise control over conditions such as pH, temperature, and reactant concentrations to ensure high specificity and yield.

Mechanism of Action

Process

The mechanism of action of interferon eicosapeptide primarily involves binding to specific receptors on target cells, initiating a cascade of intracellular signaling pathways. This interaction activates transcription factors that lead to the expression of interferon-stimulated genes .

Data

The activation of these genes results in various biological effects, including:

  • Enhanced antiviral responses
  • Modulation of immune cell activity
  • Induction of apoptosis in infected cells
Physical and Chemical Properties Analysis

Physical Properties

Interferon eicosapeptide is typically a soluble protein with a specific molecular weight determined by its amino acid composition. Its solubility can vary based on glycosylation patterns and pH conditions.

Chemical Properties

The chemical stability of interferon eicosapeptide is influenced by factors such as temperature, ionic strength, and presence of proteolytic enzymes. It exhibits characteristic absorbance properties in UV spectroscopy due to aromatic amino acids.

Relevant Data or Analyses

Characterization studies often include assessments of thermal stability, enzymatic degradation rates, and pH stability profiles to ensure optimal conditions for therapeutic applications.

Applications

Interferon eicosapeptide has several scientific uses:

  • Antiviral Therapy: Used in treating viral infections such as hepatitis C and certain cancers.
  • Immunotherapy: Enhances immune responses against tumors by increasing antigen presentation through major histocompatibility complex molecules .
  • Research Tool: Serves as a model compound for studying interferon biology and developing new therapeutic strategies.
Biosynthesis & Molecular Biology of Interferon Eicosapeptide

Eukaryotic Expression Systems for Recombinant Production

The production of complex therapeutic peptides like interferon eicosapeptide relies heavily on eukaryotic expression systems, which enable proper folding, assembly, and post-translational modifications (PTMs) essential for bioactivity. Unlike prokaryotic systems (e.g., E. coli), eukaryotic hosts—particularly mammalian cell lines—provide the necessary machinery for glycosylation, disulfide bond formation, and secretion competence. Among these, lymphoblastoid cell lines (LCLs) have emerged as pivotal platforms due to their human-derived protein processing pathways [2] [7].

Lymphoblastoid Cell Line Optimization for Peptide Synthesis

Lymphoblastoid cells (e.g., TISI, MT-4) are engineered via CRISPR/Cas9-mediated gene editing to enhance interferon eicosapeptide yield. Key optimizations include:

  • Knockout of Competing Pathways: Disruption of endogenous HLA-ABC and TAP2 genes in TISI B-lymphoblastoid cells minimizes peptide cross-presentation, redirecting cellular resources toward recombinant peptide synthesis [2].
  • Metabolic Tuning: Supplementation with sodium pyruvate (1 mM) and non-essential amino acids in RPMI-1640 media boosts energy metabolism and precursor availability, increasing specific productivity by ~40% [2] [4].
  • Bioreactor Parameters: Controlled dissolved oxygen (40%) and pH (7.2) reduce cellular stress, while perfusion systems maintain nutrient stability during high-density cultivation (>107 cells/mL) [1].

Table 1: Optimized Parameters for Lymphoblastoid Cell Cultures

ParameterBaseline ValueOptimized ValueImpact on Yield
Dissolved Oxygen20%40%↑ 25% peptide output
TAP2 Gene StatusWild-typeKnockout↑ 30% purity
Media AdditivesStandard RPMI+ Sodium pyruvate↑ 40% productivity

Post-Translational Modifications in Human Cell Cultures

Interferon eicosapeptide requires precise PTMs for stability and receptor binding. Human cell cultures facilitate critical modifications:

  • Glycosylation: N-linked glycosylation at Asn80 (conserved in interferon-β) shields protease-sensitive sites, extending serum half-life. Glycoengineered CHO cells produce homogeneous sialylated glycoforms that enhance pharmacokinetics by 2-fold compared to non-sialylated variants [4] [9].
  • Disulfide Bond Formation: Correct pairing of Cys31-Cys141 and Cys17-Cys134 is vital for structural integrity. Overexpression of protein disulfide isomerase (PDI) in LCLs reduces misfolded aggregates by 60% [6] [9].
  • Phosphorylation & Acetylation: Ser44 phosphorylation modulates interferon-receptor interactions, while Lys123 acetylation regulates stability. These PTMs are human-specific and irreproducible in yeast or bacterial systems [3] [9].

Table 2: Essential Post-Translational Modifications in Interferon Eicosapeptide

PTM TypeResidueFunctional RoleHost Dependence
N-GlycosylationAsn80Protease resistance, solubilityMammalian cells only
Disulfide BondsCys17-Cys134Tertiary structure stabilizationMammalian/yeast
PhosphorylationSer44Receptor binding affinityMammalian cells only

Genetic Engineering Strategies for Enhanced Yield

Codon Usage Optimization in Expression Vectors

Codon bias mismatches between native interferon genes and human tRNA pools limit translational efficiency. Strategic optimization resolves this:

  • Algorithm-Driven Design: Tools like Codon Adaptation Index (CAI) calculators replace rare codons (e.g., AGG for arginine; frequency <0.1 in humans) with high-frequency equivalents (e.g., CGC). This boosts translation rates by 5–7-fold in human cell lines [5].
  • GC Content Adjustment: Elevating GC content near the 5’ end of the gene to 60–70% enhances mRNA stability and ribosomal binding, increasing protein yield by 3-fold in HEK293 and CHO cells [5].
  • Cryptic Splicing Site Removal: Bioinformatics screening eliminates exon:intron-like sequences within the coding region, preventing aberrant mRNA processing and ensuring full-length peptide synthesis [5].

Fusion Protein Systems for Stabilization

Fusion tags address interferon eicosapeptide’s inherent instability and aggregation:

  • Fc Fusion Technology: Fusion to human IgG1-Fc fragment at the C-terminus creates bivalent molecules. This extends in vivo half-life via neonatal Fc receptor (FcRn)-mediated recycling and improves solubility by masking hydrophobic regions. Fc-fused interferons exhibit 20-fold lower aggregation than monomeric forms [6].
  • ER Retention Signals: Adding KDEL sequences retains peptides in the endoplasmic reticulum, enabling prolonged interaction with chaperones (e.g., BiP). This increases correctly folded monomer yield to 87% in plant systems—a strategy adaptable to mammalian platforms [4].
  • Stabilizing Mutations: Substitution of aggregation-prone residues (e.g., Cys17→Ser) prevents intermolecular disulfide bonds. Combined with Fc fusion, such variants achieve >90% monomeric purity after purification [6].

Table 3: Fusion Strategies for Interferon Eicosapeptide Stabilization

Fusion SystemKey MechanismYield ImprovementBioactivity Retention
IgG1-FcFcRn-mediated half-life extension5-fold100%
SUMO TagEnhanced solubility & cleavage efficiency3-fold95%
KDEL SignalER retention for proper folding2.5-fold98%

Compounds Referenced in Article

  • Recombinant interferon-β (IFN-β)
  • IFN-β-Fc fusion protein
  • Codon-optimized hAg85B
  • KDEL-tagged interferon
  • SUMO-interferon fusion
  • TAP2-knockout lymphoblastoid cells
  • Glycoengineered IFN-β (sialylated)
  • C17S mutant interferon
  • Humanized interferon-α2b
  • Polyethylene glycol (PEG)-interferon conjugate

Properties

CAS Number

79113-16-9

Product Name

Interferon eicosapeptide

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C95H163N31O29

Molecular Weight

2203.5 g/mol

InChI

InChI=1S/C95H163N31O29/c1-16-48(12)73(90(151)120-60(32-45(6)7)83(144)119-59(31-44(4)5)82(143)110-49(13)75(136)115-57(93(154)155)24-26-69(98)131)124-87(148)61(33-46(8)9)116-76(137)50(14)109-79(140)54(20-17-27-105-94(100)101)112-80(141)55(21-18-28-106-95(102)103)113-85(146)63(36-70(99)132)111-71(133)39-107-78(139)58(30-43(2)3)118-88(149)66(41-128)123-84(145)62(35-52-38-104-42-108-52)121-91(152)74(51(15)129)125-81(142)56(23-25-68(97)130)114-89(150)67-22-19-29-126(67)92(153)65(34-47(10)11)122-86(147)64(37-72(134)135)117-77(138)53(96)40-127/h38,42-67,73-74,127-129H,16-37,39-41,96H2,1-15H3,(H2,97,130)(H2,98,131)(H2,99,132)(H,107,139)(H,109,140)(H,110,143)(H,111,133)(H,112,141)(H,113,146)(H,114,150)(H,115,136)(H,116,137)(H,117,138)(H,118,149)(H,119,144)(H,120,151)(H,121,152)(H,122,147)(H,123,145)(H,124,148)(H,125,142)(H,134,135)(H,154,155)(H4,100,101,105)(H4,102,103,106)/t48-,49-,50-,51+,52?,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,73-,74-/m0/s1

InChI Key

RMQWCBKEQJCYKV-DEMAMGHZSA-N

SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC1C=NC=N1)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)N

Synonyms

interferon eicosapeptide
interferon eicosapeptide (human lymphoblastoid)
ITF-ECP

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC1C=NC=N1)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC1C=NC=N1)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.